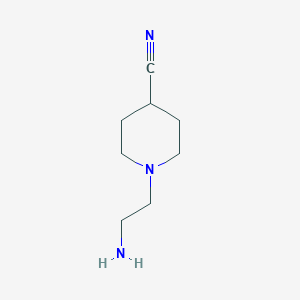
1-(2-Aminoethyl)piperidine-4-carbonitrile
説明
1-(2-Aminoethyl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Aminoethyl)piperidine-4-carbonitrile, a compound with the CAS Number 2095410-63-0, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C₉H₁₄N₄
- Molecular Weight : 226.15 g/mol
- Structure : The compound features a piperidine ring with an aminoethyl group and a carbonitrile substituent, which are crucial for its biological interactions.
This compound has shown promising interactions with various biological targets, particularly in cancer therapy and enzyme inhibition. Notably, it has been explored for its binding affinity with kinases such as VEGFR-2, ERK-2, and Abl-1, which are significant in cancer progression and treatment.
In Vitro Studies
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
- HepG2 Cells : A representative derivative demonstrated an IC50 value of 11.3 μM, inducing significant apoptosis in liver cancer cells .
- K562 Cells : Another derivative showed an IC50 of 4.5 μM against this cell line, which is characterized by hyperactivity of the mentioned kinases .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Target Kinases | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | VEGFR-2, ERK-2, Abl-1 | 11.3 | Induces apoptosis in HepG2 cells |
| N-(2-aminoethyl)piperidine-4-carboxamide | VEGFR-2, ERK-2, Abl-1 | 4.5 | Higher potency against K562 cells |
| 1-Piperidinecarbonitrile | Various | N/A | Used in cycloaddition reactions |
Cancer Treatment
A study focused on the synthesis of N-(4-(naphthaen-1-yl)acetamido)ethyl-piperidin-4-yl derivatives demonstrated that these compounds could inhibit multiple kinases involved in tumor growth. This multitarget approach is advantageous for developing effective cancer therapies .
Alzheimer's Disease Research
Piperidine derivatives have also been investigated for their potential in treating Alzheimer's disease. Compounds incorporating piperidine structures have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline . The introduction of piperidine moieties has been linked to improved bioavailability and therapeutic outcomes.
特性
IUPAC Name |
1-(2-aminoethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVTYSNXVNWYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















